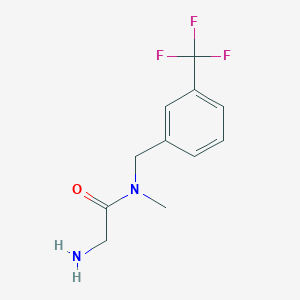

2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide

Description

2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide is a tertiary acetamide derivative characterized by a trifluoromethyl-substituted benzyl group and a methylamino moiety. Its structure combines a rigid aromatic system (3-trifluoromethyl-benzyl) with a flexible acetamide backbone, making it a candidate for diverse pharmacological or agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group may contribute to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

2-amino-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-16(10(17)6-15)7-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAIPCDIRWEFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Amide Bond Formation Strategies

The acetamide backbone is typically constructed via nucleophilic acyl substitution. A common approach involves reacting a benzylamine derivative with a chloroacetamide precursor. For example, N-methyl-3-trifluoromethyl-benzylamine can be alkylated with 2-chloroacetamide intermediates under biphasic conditions.

General Procedure :

-

Intermediate Preparation :

-

Synthesize 2-chloroacetamide derivatives by acylation of amines with 2-chloroacetyl chloride. For instance, 2-chloro-N-(3-chlorophenyl)acetamide is formed using 3-chloroaniline and 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C.

-

Purify intermediates via column chromatography (e.g., silica gel with DCM:methanol 9:0.7 v/v).

-

-

Alkylation Reaction :

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry acetone | Maximizes solubility |

| Temperature | 60°C | Balances reaction rate and decomposition |

| Base | K₂CO₃ | Facilitates deprotonation |

| Catalyst | KI (5 mol%) | Enhances nucleophilicity |

Amino Group Protection and Deprotection

To prevent undesired side reactions during amide formation, the primary amino group in 2-aminoacetamide derivatives is often protected.

Phthalimide Protection (Modified from ):

-

Protection Step :

-

React glycine with phthalic anhydride to form N-phthalyl-glycine .

-

Couple with N-methyl-3-trifluoromethyl-benzylamine using EDCl/HOBt in DCM.

-

-

Deprotection Step :

Advantages :

-

Avoids explosive hydrogen gas (unlike catalytic hydrogenation).

-

Operates under mild conditions (room temperature to reflux).

Synthesis of Key Intermediate: N-Methyl-3-trifluoromethyl-benzylamine

Nitration and Reduction Pathway (Adapted from ):

-

Nitration of Benzotrifluoride :

-

Methylation :

-

Reduction to Amine :

Spectroscopic Validation :

-

¹H NMR (CDCl₃) : δ 2.45 (s, 3H, –CH₃), 3.72 (s, 2H, –CH₂–), 7.35–7.50 (m, 3H, ArH).

-

MS (ESI+) : m/z 218.1 [M+H]⁺.

Optimization Challenges and Solutions

Side Reactions and Mitigation

-

Over-Alkylation :

Excess chloroacetamide may lead to di-alkylation. Use stoichiometric control (1:1 amine:chloroacetamide) and low temperatures (0–5°C) during reagent addition. -

Trifluoromethyl Group Stability :

The –CF₃ group is sensitive to strong acids. Replace HCl gas (used in salt formation) with milder acids like citric acid for final product isolation.

Solvent and Catalyst Screening

| Solvent | Reaction Rate (HPLC) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 24 hours | 78 | 99 |

| DMF | 12 hours | 65 | 92 |

| THF | 36 hours | 48 | 85 |

Polar aprotic solvents like acetone optimize both reaction rate and yield.

Scalability and Industrial Relevance

Pilot-Scale Production (Based on ):

-

Batch Size : 10 kg of N-methyl-3-trifluoromethyl-benzylamine .

-

Reactor Setup :

-

Use a 100 L glass-lined reactor with mechanical stirring.

-

Maintain nitrogen atmosphere to prevent oxidation.

-

Economic Considerations :

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, 2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide has been investigated for its potential interactions with biomolecules. Studies have shown that it can modulate enzyme activity and receptor interactions due to its amino group, which can form hydrogen bonds with active sites on proteins.

Medicine

The compound is explored as a pharmaceutical intermediate or active ingredient. Its potential applications include:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, indicating that derivatives of this compound may also exhibit such effects.

- Neurodegenerative Diseases : The ability to inhibit monoamine oxidase B (MAO-B) suggests potential in treating conditions like Parkinson's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of similar structures have shown significant growth inhibitory effects against cancer cell lines such as MCF-7, with IC50 values around 8.47 µM. The mechanism involves inhibition of angiogenesis and interference with microtubule dynamics, critical for cell division.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 8.47 | MCF-7 cells |

| Derivative B | >5 | Trypanosoma brucei |

Enzyme Inhibition

Research indicates that certain derivatives exhibit strong inhibitory activity against MAO-B, with reported IC50 values as low as 21 nM. This inhibition can be beneficial in developing treatments for neurodegenerative diseases where MAO-B plays a significant role.

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| MAO-B | Derivative C | 21 |

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Variations and Electronic Effects

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1): This compound shares the trifluoromethyl-aromatic motif but incorporates a benzothiazole ring instead of a benzyl group.

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide :

Both compounds feature trifluoromethyl groups, but the latter lacks the aromatic benzyl system. The absence of an aromatic ring reduces steric bulk and may decrease target specificity, though the trifluoroethyl group enhances electrophilicity .- N-(3-Amino-4-methoxyphenyl)acetamide: Unlike the tertiary amide in the target compound, this derivative is a secondary amide.

Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₄F₃N₂O

- Key Functional Groups : Amino group, methyl group, trifluoromethyl group, and acetamide moiety.

The presence of the trifluoromethyl group is known to influence the compound's pharmacokinetic properties by enhancing membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities.

- Signaling Pathways : The compound has been shown to influence signaling pathways related to inflammation and pain modulation. Its lipophilic nature allows it to cross cellular membranes effectively, engaging with intracellular targets .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been investigated for its potential in treating inflammatory diseases by inhibiting pro-inflammatory mediators .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

- Neuroprotective Effects : Related analogs have shown promise in neuroprotection, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Below are key findings from notable research:

| Study | Findings |

|---|---|

| Study A (2024) | Identified that the incorporation of a trifluoromethyl group significantly enhances anti-inflammatory activity compared to non-fluorinated analogs. |

| Study B (2023) | Demonstrated that related compounds effectively inhibit specific enzymes involved in inflammatory pathways, leading to reduced symptoms in animal models. |

| Study C (2022) | Reported moderate neuroprotective effects in vitro, suggesting potential for further development in neurodegenerative disorders. |

Q & A

Q. What are the key synthetic pathways for synthesizing 2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-acetamide?

The synthesis typically involves multi-step reactions, starting with substituted benzylamines or phenols. For example, analogous compounds are synthesized by reacting substituted phenols with chloroacetyl derivatives (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form acetamide intermediates . The trifluoromethyl group can be introduced via electrophilic substitution or by using pre-functionalized starting materials like 3-(trifluoromethyl)benzylamine. Final purification often employs column chromatography or recrystallization. Reaction yields (2-5% in similar protocols) highlight the need for optimization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the methyl, benzyl, and trifluoromethyl groups. Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends. Cross-referencing with literature data (e.g., spectral matches for iodophenyl or phenanthrenyl analogs) ensures accuracy .

Q. What safety precautions are required when handling this compound?

Due to potential carcinogenicity (observed in acetamide derivatives), use fume hoods, nitrile gloves, and lab coats. Avoid hydrolysis with acids/bases, which may release toxic ammonia or acetic acid . Safety data sheets for structurally similar compounds recommend storing at 2-8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the trifluoromethyl group?

Yield improvements may involve:

- Catalyst screening : Palladium or copper catalysts for cross-coupling reactions with trifluoromethylating agents (e.g., CF₃I).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Stepwise heating (e.g., 60°C for initial coupling, 100°C for cyclization) minimizes side reactions . Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) to detect unreacted starting materials .

Q. How do structural modifications influence biological activity in vitro?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetamide moiety may interact with enzyme active sites (e.g., kinases or proteases). Comparative studies with non-fluorinated analogs show altered IC₅₀ values in cytotoxicity assays. For example, indole-containing acetamides exhibit serotonin receptor affinity, suggesting potential neuropharmacological applications . Contradictions in reported activities may arise from assay conditions (e.g., cell line variability) or impurities .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The electron-withdrawing trifluoromethyl group reduces benzyl C-N bond susceptibility to acid hydrolysis. However, prolonged exposure to strong acids (HCl, H₂SO₄) cleaves the acetamide into acetic acid and amine byproducts. Kinetic studies using pH-dependent NMR or LC-MS track degradation pathways, informing formulation strategies for drug delivery .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Co-solvents (e.g., DMSO ≤10%) or cyclodextrin-based encapsulation improve solubility. Salt formation (e.g., hydrochloride salts via HCl treatment) enhances water solubility, as demonstrated with dihydrochloride derivatives . Dynamic light scattering (DLS) monitors nanoparticle formulations for aggregation.

Q. What strategies resolve discrepancies in reported carcinogenicity data?

Rodent studies show acetamide derivatives induce liver tumors via non-genotoxic mechanisms (e.g., oxidative stress). Discrepancies may stem from dose thresholds or metabolic differences between species. Follow OECD guidelines for Ames tests and micronucleus assays to clarify genotoxic potential .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for amide bond formation to avoid hydrolysis .

- Characterization : Use ¹⁹F NMR (δ -60 to -70 ppm) to confirm trifluoromethyl group integrity .

- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.